![molecular formula C14H12ClN3O B5779572 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)

2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

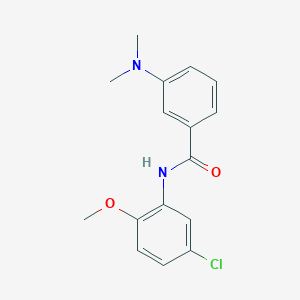

The compound “2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol” is likely a benzimidazole derivative . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole group attached to a phenol group via a methylene (-CH2-) bridge, with an additional chlorine atom attached to the phenol ring . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a benzimidazole derivative, this compound might be expected to participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the phenol group could make the compound more reactive due to the electron-donating nature of the hydroxyl (-OH) group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzimidazole derivatives are solid at room temperature . They may have varying solubility in different solvents, depending on the presence and position of different functional groups .Applications De Recherche Scientifique

Comprehensive Analysis of 2-[(1H-Benzimidazol-2-ylamino)methyl]-4-chlorophenol Applications

Vibrational Spectroscopy and Quantum Computational Studies: The compound’s optimized geometrical structure, electronic, and vibrational features have been extensively studied using quantum computational methods. Vibrational spectroscopy, particularly Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, has been employed to characterize the fundamental modes of the compound. These studies are crucial for understanding the molecular vibrations that contribute to the compound’s unique properties .

Molecular Docking Studies: Molecular docking studies have been conducted to predict the binding of this compound to various proteins. This is particularly relevant in drug discovery, where the interaction between small molecules and proteins can lead to the development of new pharmaceuticals. The compound’s potential as a precursor for drug action is highlighted by its chemical reactivity and molecular docking predictions .

Nonlinear Optical (NLO) Properties: Research has expanded into the computation of first-order hyperpolarizability to predict the compound’s nonlinear optical characteristics. NLO materials are essential for applications in photonics, including optical data storage and signal processing .

Ethylene Oligomerization Catalysts: The compound has been used to synthesize novel Ni(II) complexes, which serve as highly active catalysts for ethylene oligomerization. This process is significant for producing linear olefins used in detergents, plasticizers, and synthetic lubricants. The ligands derived from the compound exhibit high catalytic activity and selectivity, influencing the properties of the catalytic products .

Antibacterial Activity: Benzimidazole derivatives, including this compound, have shown activity against various bacterial diseases. The antibacterial properties make it a candidate for developing new treatments for bacterial infections .

Biological Activity Studies: The compound’s structure, containing the benzimidazole moiety, is associated with significant biological activities. It has been found that derivatives with two benzimidazole rings, similar to this compound, exhibit enhanced biological activities. This opens up possibilities for its use in pharmacological applications .

Solvent Effects on UV-Vis Spectrum: The UV-visible spectrum of the compound and the effects of different solvents have been investigated. Understanding how solvents influence the electronic absorption of such compounds is vital for their application in various chemical processes .

Computational Chemistry for Drug Design: The compound’s electronic structure has been analyzed using computational chemistry techniques, aiding in the design of potential drug candidates. Theoretical and actual nuclear magnetic resonance (NMR) chemical shifts have been compared, providing insights into the compound’s behavior in biological systems .

Mécanisme D'action

Target of Action

The primary target of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

The compound binds to the tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This disruption leads to the malsegregation of chromosomes, causing aneugenic effects .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, leading to aneuploidy and polyploidy in germ cells and somatic cells . This disruption of normal cell division can lead to various downstream effects, including potential teratogenic effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve disruption of normal cell division due to its interaction with tubulin proteins . This can lead to aneuploidy and polyploidy in both germ cells and somatic cells . In addition, the compound has been found to have potential teratogenic effects .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its specific properties and potential applications. If it shows promising biological activity, it could be investigated further as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Propriétés

IUPAC Name |

2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-10-5-6-13(19)9(7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-7,19H,8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICSCGMRUIMBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)

![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)

![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)

![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)

![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)

![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)